4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxybenzoyl group, a chlorophenyl group, a furan-2-ylmethyl group, and a hydroxy-pyrrolone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with allyl alcohol under basic conditions to form 4-(allyloxy)benzoyl chloride.
Coupling with Chlorophenyl and Furan-2-ylmethyl Groups: The intermediate is then reacted with 4-chlorophenylboronic acid and furan-2-ylmethylamine in the presence of a palladium catalyst to form the desired product.
Cyclization and Hydroxylation: The final step involves cyclization and hydroxylation to form the hydroxy-pyrrolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyloxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Methoxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(4-(Ethoxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(4-(Propoxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(4-(Allyloxy)benzoyl)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one lies in its allyloxy group, which imparts distinct reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. This difference in reactivity can lead to unique applications and effects in various fields of research and industry.
Properties
Molecular Formula |
C25H20ClNO5 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20ClNO5/c1-2-13-31-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(26)10-6-16)27(25(30)24(21)29)15-20-4-3-14-32-20/h2-12,14,22,28H,1,13,15H2/b23-21+ |
InChI Key |
QBIJTSKKRVJRHU-XTQSDGFTSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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